2-Azetidinone, 1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-[4-(2-propen-1-yloxy)phenyl]-
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Overview
Description
2-Azetidinone, 1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-[4-(2-propen-1-yloxy)phenyl]- is a synthetic organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azetidinone, 1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-[4-(2-propen-1-yloxy)phenyl]- typically involves the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be formed through a [2+2] cycloaddition reaction between an imine and a ketene.
Introduction of Fluorophenyl Groups: The fluorophenyl groups can be introduced through nucleophilic aromatic substitution reactions using appropriate fluorinated aromatic compounds.
Attachment of the Propenyloxyphenyl Group: The propenyloxyphenyl group can be attached through an etherification reaction using a suitable phenol derivative and an allyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve high yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propenyloxy group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology
Biological Activity Studies: The compound can be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine
Drug Development: Due to its unique structure, the compound may serve as a lead compound in the development of new pharmaceuticals.
Industry
Material Science:
Mechanism of Action
The mechanism of action of 2-Azetidinone, 1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-[4-(2-propen-1-yloxy)phenyl]- depends on its specific application. For example, if the compound exhibits antimicrobial activity, it may target bacterial cell wall synthesis or protein synthesis. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-Azetidinone: The parent compound without the fluorophenyl and propenyloxyphenyl groups.
1-(4-Fluorophenyl)-2-Azetidinone: A simpler derivative with only one fluorophenyl group.
3-(4-Fluorophenyl)-2-Azetidinone: Another derivative with a different substitution pattern.
Uniqueness
The presence of multiple fluorophenyl groups and a propenyloxyphenyl group in 2-Azetidinone, 1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-[4-(2-propen-1-yloxy)phenyl]- makes it unique compared to simpler azetidinone derivatives
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-(4-prop-2-enoxyphenyl)azetidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23F2NO3/c1-2-17-33-23-13-5-19(6-14-23)26-24(15-16-25(31)18-3-7-20(28)8-4-18)27(32)30(26)22-11-9-21(29)10-12-22/h2-14,24,26H,1,15-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRAXEGWIEKMGLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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